molecular formula C14H11ClO3 B6370595 3-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261944-48-2

3-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6370595
CAS RN: 1261944-48-2
M. Wt: 262.69 g/mol
InChI Key: HYNIAOGEGBWYKZ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) is a chemical compound belonging to the phenol family, which is characterized by its aromatic ring structure and hydroxyl group. It is a white crystalline solid with a molecular weight of 271.57 g/mol. This compound is widely used in various scientific and industrial applications, such as synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique properties, such as high reactivity and solubility in both organic and inorganic solvents, make it an attractive compound for many applications.

Scientific Research Applications

3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) has been widely used in scientific research due to its unique properties. It is a useful reagent for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of polymers for biomedical applications, such as drug delivery systems. In addition, it has been used in the synthesis of N-heterocyclic carbenes, which are important reagents in organic synthesis.

Mechanism of Action

3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) is a reactive compound that can undergo a variety of chemical reactions. Its reactivity is due to the presence of the electron-withdrawing group, such as the chlorine atom, which increases the electrophilicity of the compound. This increased electrophilicity allows the compound to react with nucleophiles, such as amines, alcohols, and carboxylic acids. These reactions can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) is not known to have any adverse effects on humans or animals. It is not toxic and has no known mutagenic or carcinogenic properties. Furthermore, it is not known to have any effect on the environment.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) in lab experiments is its high reactivity and solubility in both organic and inorganic solvents. This makes it an ideal reagent for a variety of organic synthesis reactions. However, it is important to note that this compound is a strong electrophile and may react with nucleophiles in the presence of moisture, so it should be handled with care.

Future Directions

The unique properties of 3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) make it an attractive compound for a variety of scientific and industrial applications. In the future, it could be used in the synthesis of more complex organic compounds, such as polymers and N-heterocyclic carbenes. Furthermore, it could be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used in the development of new drug delivery systems for biomedical applications. Finally, further research could be done to explore the potential of this compound as an environmentally friendly alternative to traditional chemical reagents.

Synthesis Methods

3-(3-Chloro-4-methoxycarbonylphenyl)phenol (95%) can be synthesized by a two-step process. In the first step, 4-methoxycarbonylphenol is reacted with thionyl chloride to form the chloro-derivative. In the second step, the chloro-derivative is reacted with a base, such as sodium hydroxide, to form the desired product. The reaction can be carried out in aqueous solution or in organic solvents, such as dichloromethane.

properties

IUPAC Name

methyl 2-chloro-4-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNIAOGEGBWYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683627
Record name Methyl 3-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261944-48-2
Record name Methyl 3-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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